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Compound of Interest

Compound Name: Parbendazole-d3

Cat. No.: B12059150

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and
toxicity data for Parbendazole. It is important to note that specific toxicological data for the
deuterated form, Parbendazole-d3, is largely unavailable in public literature. The information
presented herein for Parbendazole is intended to serve as a primary reference point for
assessing the potential hazards of Parbendazole-d3, assuming a similar toxicological profile
due to their structural similarity. Researchers should exercise caution and conduct appropriate
safety assessments before handling this compound.

Executive Summary

Parbendazole is a benzimidazole anthelmintic agent. While its deuterated form, Parbendazole-
d3, is primarily utilized as an internal standard in analytical studies, a thorough understanding
of the toxicological profile of the parent compound is crucial for safe handling and risk
assessment. This guide summarizes the key safety and toxicity findings for Parbendazole,
including acute toxicity, genotoxicity, and reproductive toxicity. The primary mechanism of
action for Parbendazole's biological activity, including its toxicity, is the inhibition of microtubule
polymerization.

Chemical and Physical Properties
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Property Value Reference

Methyl [5(6)-butyl-1H-

benzimidazol-2-yllcarbamate

Chemical Name

CAS Number 14255-87-9 (Parbendazole)
Molecular Formula C13H17N302
Molecular Weight 247.29 g/mol

White to off-white crystalline
Appearance

powder
Oral LD50 (Rat) 1700 mg/kg [1]

Toxicological Data

A summary of the available quantitative toxicological data for Parbendazole is presented below.

, Toxici

Species Route Value Reference
Rat Oral LD50: 1700 mg/kg [1]
Genotoxicity

Information regarding the genotoxicity of Parbendazole is limited. However, related
benzimidazole compounds have been evaluated in various assays. For instance,
Flubendazole, another benzimidazole, has shown aneugenic potential in vitro but was negative
in the Ames bacterial mutation test.[2]

Reproductive and Developmental Toxicity

Parbendazole is suspected of damaging fertility or the unborn child.[3] Studies in rats have

indicated that Parbendazole can be teratogenic.[4] While specific NOAEL/LOAEL values for
Parbendazole from these studies are not readily available in the public domain, the general
protocol for such a study is outlined in section 4.3.
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Experimental Protocols

Detailed experimental protocols for the specific toxicity studies conducted on Parbendazole are
not extensively published. However, this section outlines the standard methodologies for key
toxicological assays based on OECD guidelines, which are likely to have been followed.

Acute Oral Toxicity (LD50) Study (Following OECD
Guideline 423)

An acute oral toxicity study aims to determine the median lethal dose (LD50) of a substance
after a single oral administration.

Experimental Workflow:

Gross Necropsy
of all animals

Acclimatization of Animals Single Oral Gavage Dosing Observation Period
(e.g., Rats, 5-7 days) (Vehicle control and test substance) (14 days for mortality, clinical signs, body weight changes)

|—(__ LD50 Calculation
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Workflow for an acute oral toxicity study.

Methodology:

e Animal Selection: Young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex
are typically used.

e Housing and Acclimatization: Animals are housed in controlled environmental conditions and
allowed to acclimatize for at least 5 days.

o Dose Administration: The test substance is administered as a single oral dose via gavage. A
vehicle control group receives the vehicle alone. Dosing is typically done in a stepwise
procedure using a starting dose based on available information.

» Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for at least 14 days.
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» Necropsy: At the end of the observation period, all surviving animals are euthanized, and a
gross necropsy is performed.

» Data Analysis: The LD50 is calculated based on the mortality data.

In Vitro Bacterial Reverse Mutation Assay (Ames Test)
(Following OECD Guideline 471)

The Ames test is used to assess the mutagenic potential of a chemical by measuring its ability
to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Workflow:

Prepare Bacterial Strains
(e.g., S. typhimurium TA98, TA100)

Expose Bacteria to Test Substance 5
(with and without S9 metabolic activation) Plate on Histidine-Deficient Agar Incubate at 37°C for 48-72 hours [—-| Count Revertant Colonies Assess Mutagenic Potential

Click to download full resolution via product page

Workflow for the Ames test.

Methodology:

o Bacterial Strains: Several strains of Salmonella typhimurium with different mutations in the
histidine operon are used.

o Metabolic Activation: The test is performed with and without the addition of a mammalian
metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

o Exposure: The bacterial strains are exposed to various concentrations of the test substance.
o Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
 Incubation: Plates are incubated at 37°C for 48-72 hours.

e Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to
synthesize histidine will grow and form colonies. The number of revertant colonies is
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counted. A significant increase in the number of revertant colonies compared to the control
indicates mutagenic potential.

Prenatal Developmental Toxicity Study (Following OECD
Guideline 414)

This study is designed to provide information on the effects of a substance on the pregnant
female and the development of the embryo and fetus.

Experimental Workflow:

l

Dail \yD g w regnant Female: Cesarean Section Fetal Examination Determine Developmental Toxicity
n Day yE( 15) (Clinical signs b dywe gh e || (Day before expected parturition) (External, visceral, and skeletal | (NOAEL/LOAEL)
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Workflow for a prenatal developmental toxicity study.

Methodology:

e Animal Mating: Female rats are mated, and the day of confirmation of mating is designated
as gestation day 0.

o Dose Administration: Pregnant females are administered the test substance daily by gavage,
typically from gestation day 6 through 15, which is the period of major organogenesis.

e Maternal Observations: Dams are observed for clinical signs of toxicity, body weight
changes, and food consumption.

o Cesarean Section: On the day before expected delivery (e.g., gestation day 20), the females
are euthanized, and a cesarean section is performed.

o Fetal Examination: The number of implantations, resorptions, and live and dead fetuses are
recorded. Fetuses are weighed and examined for external, visceral, and skeletal
malformations.
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o Data Analysis: The incidence of developmental abnormalities and effects on fetal growth are
analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-
Observed-Adverse-Effect Level (LOAEL) for developmental toxicity.

Mechanism of Toxicity: Microtubule Polymerization
Inhibition

The primary mechanism of action for Parbendazole, like other benzimidazoles, is the inhibition
of microtubule polymerization.[5][6] Microtubules are essential components of the cytoskeleton

involved in various cellular processes, including cell division, intracellular transport, and
maintenance of cell shape.

Signaling Pathway:
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Parbendazole's mechanism of toxicity via microtubule inhibition.

By binding to the B-tubulin subunit, Parbendazole disrupts the dynamic equilibrium of
microtubule assembly and disassembly. This leads to the inhibition of mitotic spindle formation
during cell division, causing mitotic arrest and ultimately leading to apoptosis (programmed cell
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death). This antimitotic activity is the basis for its anthelmintic effects and also underlies its
potential toxicity, particularly its teratogenic effects on rapidly dividing embryonic and fetal cells.

Material Safety Data Sheet (MSDS) Information

This section provides a summary of the key safety information typically found in a Material
Safety Data Sheet for Parbendazole.

e Hazards ldentification: Harmful if swallowed. Suspected of damaging fertility or the unborn
child.[3]

e First Aid Measures:

[¢]

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

[e]

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

o

In Case of Skin Contact: Wash with plenty of water.

o

In Case of Eye Contact: Rinse cautiously with water for several minutes.
e Handling and Storage:

o Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after
handling. Do not eat, drink or smoke when using this product.

o Storage: Store in a well-ventilated place. Keep container tightly closed.
» Personal Protective Equipment:

o Eye/Face Protection: Wear safety glasses with side-shields.

o Skin Protection: Wear protective gloves and clothing.

o Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory
equipment.

Conclusion
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The available data on Parbendazole indicate that it is a compound with moderate acute oral
toxicity in rats and is suspected of being a reproductive toxicant, likely due to its mechanism of
action as a microtubule polymerization inhibitor. While specific toxicological data for
Parbendazole-d3 are not available, it is prudent to handle this compound with the same
precautions as Parbendazole. Researchers and drug development professionals should
adhere to the safety guidelines outlined in the MSDS and implement appropriate engineering
controls and personal protective equipment to minimize exposure. Further studies would be
beneficial to fully characterize the toxicological profile of both Parbendazole and its deuterated
analogue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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